MTHFD2-IN-4: A Selective Inhibitor of a Key Metabolic Enzyme in Cancer
MTHFD2-IN-4: A Selective Inhibitor of a Key Metabolic Enzyme in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is an NAD⁺-dependent mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. This pathway is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. MTHFD2 is highly expressed in embryonic tissues and a wide range of cancers, while its expression is low or absent in most healthy adult tissues.[1][2] This differential expression pattern makes MTHFD2 an attractive therapeutic target for the development of novel anti-cancer drugs.[1] Elevated MTHFD2 expression is often associated with poor prognosis in various malignancies, including breast, colorectal, and renal cell carcinoma.[2] Inhibition of MTHFD2 has been shown to suppress cancer cell proliferation, migration, and invasion, highlighting its potential as a therapeutic strategy.[3]
This technical guide provides a comprehensive overview of MTHFD2-IN-4, a selective inhibitor of MTHFD2, and its more potent successor, DS18561882. It is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology and therapeutic potential of targeting MTHFD2.
MTHFD2-IN-4 and its Analogs: Quantitative Data
MTHFD2-IN-4, also known as DS44960156, is a selective MTHFD2 inhibitor with a tricyclic coumarin (B35378) scaffold.[4] Further optimization of this scaffold led to the development of DS18561882, a more potent and orally available inhibitor.[5] The following tables summarize the key quantitative data for these compounds and other relevant MTHFD2 inhibitors for comparison.
Table 1: In Vitro Inhibitory Activity of MTHFD2 Inhibitors
| Compound | Target | IC50 | Selectivity (MTHFD1 IC50 / MTHFD2 IC50) | Reference |
| MTHFD2-IN-4 (DS44960156) | MTHFD2 | 1.6 µM | >18.75-fold | [1][4] |
| MTHFD1 | >30 µM | [1] | ||
| DS18561882 | MTHFD2 | 6.3 nM | ~90-fold | [6] |
| MTHFD1 | 570 nM | [6] | ||
| LY345899 | MTHFD2 | 663 nM | ~0.14-fold (more potent on MTHFD1) | [7] |
| MTHFD1 | 96 nM | [7] | ||
| TH9028 | MTHFD2 | Not Specified | Not Specified | |
| MTHFD1 | 0.5 nM | [6] | ||
| TH9619 | MTHFD2 | Not Specified | Not Specified | |
| MTHFD1 | 16 nM | [6] |
Table 2: Cell-Based Activity of MTHFD2 Inhibitors
| Compound | Cell Line | Assay Type | GI50 | Reference |
| DS18561882 | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 140 nM | [5][6] |
Table 3: In Vivo Efficacy of DS18561882
| Animal Model | Tumor Type | Dosing | Effect | Reference |
| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 300 mg/kg, oral administration | Decreased tumor burden with no change in mouse weight. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of MTHFD2 inhibitors.
MTHFD2 Enzymatic Inhibition Assay (NAD(P)H-Glo™ Assay)
This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2 by measuring the production of NADH.
Materials:
-
Recombinant human MTHFD2 protein
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 0.5 mM NAD⁺)
-
Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)
-
Test inhibitor (e.g., MTHFD2-IN-4) at various concentrations
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.[2]
-
Enzyme and Inhibitor Pre-incubation: In a multiwell plate, add the assay buffer, recombinant MTHFD2 enzyme, and the test inhibitor at serially diluted concentrations. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, CH₂-THF.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 15-60 minutes) to allow for NADH production.
-
Detection: Stop the enzymatic reaction and measure NADH levels by adding an equal volume of the NAD(P)H-Glo™ Detection Reagent to each well.[2]
-
Luminescence Reading: Incubate the plate at room temperature for 40-60 minutes to stabilize the luminescent signal.[2] Measure the luminescence using a plate reader.
-
Data Analysis: The light signal is proportional to the amount of NADH produced. Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of an MTHFD2 inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test inhibitor (e.g., DS18561882)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the MTHFD2 inhibitor. Include a vehicle control (e.g., medium with the same percentage of DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8][9] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each inhibitor concentration compared to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an MTHFD2 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., MDA-MB-231)
-
Test inhibitor (e.g., DS18561882) formulated for in vivo administration
-
Vehicle control (e.g., 0.5% w/v methylcellulose (B11928114) solution)[11]
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the MTHFD2 inhibitor (e.g., DS18561882 at 300 mg/kg) or vehicle control orally once daily.[1][6]
-
Monitoring: Measure tumor volume (using the formula: (Length x Width²)/2) and body weight 2-3 times per week.[6] Monitor the overall health of the animals.
-
Study Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if applicable, perform further analysis such as immunohistochemistry.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to evaluate the in vivo efficacy of the inhibitor.
Visualizations: Signaling Pathways and Experimental Workflows
MTHFD2 Signaling and its Role in Cancer Metabolism
MTHFD2 is a key enzyme in the mitochondrial one-carbon folate metabolic pathway. Its expression is regulated by oncogenic signaling pathways, and its activity directly contributes to the metabolic reprogramming that supports cancer cell proliferation and survival.
Caption: MTHFD2 signaling pathway in cancer metabolism.
Experimental Workflow for MTHFD2 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective MTHFD2 inhibitor like MTHFD2-IN-4.
Caption: Preclinical evaluation workflow for MTHFD2 inhibitors.
Logical Relationship of MTHFD2 Selective Inhibition
This diagram illustrates the rationale behind the selective targeting of MTHFD2 in cancer therapy.
Caption: Logic of selective MTHFD2 inhibition in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. promega.com [promega.com]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The folate-coupled enzyme MTHFD2 is a nuclear protein and promotes cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
